molecular formula C16H24N2O4S B8690552 Ethyl 4-{[(2,2-diethoxyethyl)carbamothioyl]amino}benzoate

Ethyl 4-{[(2,2-diethoxyethyl)carbamothioyl]amino}benzoate

Cat. No. B8690552
M. Wt: 340.4 g/mol
InChI Key: NDXGMZJZMXOOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04610954

Procedure details

400 ml of 30% sulfuric acid was added to 80 g of N-(4-carboethoxyphenyl)-N'-(2,2-diethoxyethyl)thiourea, and the mixture was refluxed for 1 hour using an oil bath. The reaction mixture was cooled to room temperature, then 600 ml of water was added thereto, followed by cooling in an ice bath. Crystals precipitated were collected by filtration, then washed successively with 200 ml of water, 100 ml of isopropyl alcohol, and 100 ml of hexane. Yield: 48 g (92.8 mol%).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]([NH:20][CH2:21][CH:22](OCC)OCC)=[S:19])=[CH:13][CH:12]=1)([O:8]CC)=[O:7]>O>[C:6]([C:11]1[CH:12]=[CH:13][C:14]([N:17]2[CH:22]=[CH:21][NH:20][C:18]2=[S:19])=[CH:15][CH:16]=1)([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
80 g
Type
reactant
Smiles
C(=O)(OCC)C1=CC=C(C=C1)NC(=S)NCC(OCC)OCC
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed successively with 200 ml of water, 100 ml of isopropyl alcohol, and 100 ml of hexane

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=CC=C(C=C1)N1C(NC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.